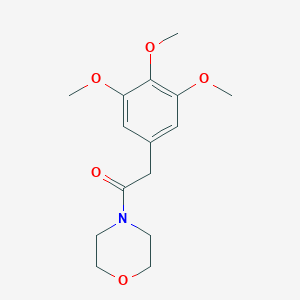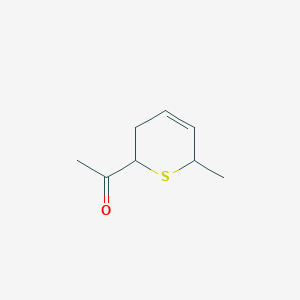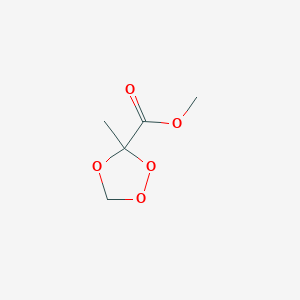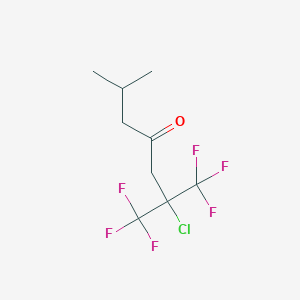
1-(4-décylphényl)-2,2,2-trifluoroéthanone
Vue d'ensemble
Description
1-(4-Decylphenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C18H25F3O. It is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a decyl-substituted phenyl ring. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Applications De Recherche Scientifique
1-(4-Decylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
Target of Action
The primary target of 1-(4-Decylphenyl)-2,2,2-trifluoroethanone, also known as p-Decyl-alpha,alpha,alpha-trifluoroacetophenone, is the valinomycin receptor site on the membrane of bacteria . This compound has the ability to suppress chloride channels by binding to this receptor site .
Mode of Action
1-(4-Decylphenyl)-2,2,2-trifluoroethanone interacts with its target by acting as an ionophore . It selectively blocks anions and can be used for selective titration and monitoring of anions . This interaction results in the suppression of chloride channels, thereby affecting the normal functioning of the bacteria .
Result of Action
The primary result of the action of 1-(4-Decylphenyl)-2,2,2-trifluoroethanone is the suppression of chloride channels in bacteria . This can disrupt the normal functioning of the bacteria, potentially leading to their death or inhibition of growth.
Analyse Biochimique
Biochemical Properties
1-(4-Decylphenyl)-2,2,2-trifluoroethanone has been found to interact with various biomolecules. For instance, it has been shown to suppress chloride channels by binding to the valinomycin receptor site on the membrane of bacteria . This interaction suggests that 1-(4-Decylphenyl)-2,2,2-trifluoroethanone could play a role in regulating ion transport across cell membranes .
Cellular Effects
In terms of cellular effects, 1-(4-Decylphenyl)-2,2,2-trifluoroethanone has been shown to influence cell function by modulating ion transport. By suppressing chloride channels, it can potentially alter the electrochemical gradient across the cell membrane, which could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Decylphenyl)-2,2,2-trifluoroethanone involves its interaction with the valinomycin receptor site on bacterial membranes . This binding interaction can lead to the suppression of chloride channels, potentially affecting enzyme activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Given its role as an ionophore and its potential to suppress chloride channels, it is plausible that its effects could vary over time depending on factors such as its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its ability to interact with chloride channels, it may be involved in pathways related to ion transport .
Transport and Distribution
1-(4-Decylphenyl)-2,2,2-trifluoroethanone’s transport and distribution within cells and tissues are likely influenced by its interactions with chloride channels and the valinomycin receptor site . These interactions could affect its localization or accumulation within cells .
Subcellular Localization
Given its interaction with the valinomycin receptor site, it may be localized to the cell membrane where it can interact with chloride channels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Decylphenyl)-2,2,2-trifluoroethanone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 4-decylbenzoyl chloride with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Decylphenyl)-2,2,2-trifluoroethanone can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Decylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanone derivatives.
Comparaison Avec Des Composés Similaires
1-Phenyldecane: Similar in structure but lacks the trifluoromethyl group.
4-Decylphenol: Contains a hydroxyl group instead of the ethanone moiety.
N-(4-Trifluoromethylphenyl)anthranilic acid: Contains a trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness: 1-(4-Decylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of both a decyl-substituted phenyl ring and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications.
Propriétés
IUPAC Name |
1-(4-decylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(22)18(19,20)21/h11-14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNWUVBDBVUZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143274 | |
| Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100444-41-5 | |
| Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100444415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 100444-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide](/img/structure/B8701.png)
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)



![3-[(3,4-Dichlorobenzoyl)amino]-4-[3-methoxypropyl(pentyl)amino]-4-oxobutanoic acid](/img/structure/B8720.png)
![2-[5-Methyl-4-((2,2,2-trifluorethoxy)-2-pyridinyl)-methylthio]-benzimidazole](/img/structure/B8721.png)




